Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride
Description
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride (hereafter referred to by its full systematic name) is a bicyclic sulfonyl chloride derivative characterized by a fused cyclopentane-pyridine ring system. Its rigid bicyclic structure imparts unique steric and electronic properties, distinguishing it from simpler sulfonyl chlorides like benzenesulfonyl chloride or aliphatic analogs.
Properties
Molecular Formula |
C8H14ClNO2S |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-2-4-7-3-1-5-8(7)10/h7-8H,1-6H2 |
InChI Key |
PVQCIEQTTPSTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Octahydro-1H-cyclopenta[b]pyridine-1-sulfonyl chloride
General Synthetic Approach
The synthesis of this compound typically involves two main stages:
- Construction of the Octahydro-1H-cyclopenta[b]pyridine core
- Introduction of the sulfonyl chloride functional group onto the pyridine nitrogen or carbon framework
The bicyclic octahydro-1H-cyclopenta[b]pyridine skeleton can be prepared via diastereoselective cyclization strategies, while the sulfonyl chloride moiety is introduced through sulfonation followed by chlorination or direct conversion of sulfonamides to sulfonyl chlorides.
Synthesis of the Octahydro-1H-cyclopenta[b]pyridine Core
A notable method to construct the octahydro-1H-cyclopenta[b]pyridine skeleton is through a Pd/Au relay-catalyzed reaction involving (Z)-1-iodo-1,6-diene and alkynes. This method proceeds via sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization, yielding the bicyclic piperidine framework with excellent diastereoselectivity (>99.5:1) and low palladium catalyst loading without copper additives. The reaction conditions are mild and provide a variety of piperidine derivatives bearing 1,5-enyne motifs, which can be further functionalized.
| Parameter | Details |
|---|---|
| Starting materials | (Z)-1-iodo-1,6-diene and alkynes |
| Catalyst system | Pd/Au relay catalysis (IPrAuCl/AgBF4) |
| Reaction type | Intramolecular Heck cyclization, Sonogashira coupling, 1,5-enyne cyclization |
| Diastereoselectivity | >99.5:1 |
| Catalyst loading | Low Pd loading, copper-free |
| Outcome | Octahydro-1H-cyclopenta[b]pyridine skeleton |
Introduction of the Sulfonyl Chloride Group
The sulfonyl chloride group can be introduced by converting primary sulfonamides or sulfonic acids into sulfonyl chlorides. Several methods are documented:
Pyrylium Salt-Mediated Conversion of Primary Sulfonamides
A modern, mild, and highly chemoselective method involves the use of pyrylium salts (e.g., Pyry-BF4) combined with magnesium chloride (MgCl2) to activate primary sulfonamides and convert them into sulfonyl chlorides under mild conditions (60 °C, 3 h). This method tolerates a wide variety of functional groups and is suitable for late-stage functionalization of complex molecules, including drug-like compounds.
| Parameter | Details |
|---|---|
| Starting material | Primary sulfonamides |
| Reagents | Pyrylium salt (Pyry-BF4), MgCl2 |
| Solvent | Butanol (BuOH) |
| Temperature | 60 °C |
| Reaction time | 3 hours |
| Advantages | Mild conditions, high chemoselectivity, functional group tolerance |
Chlorination of Sulfonic Acids Using Phosphorus Chlorides
A classical and widely used approach is the chlorination of sulfonic acids or sulfonic acid derivatives with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). For example, hydroxypyridine sulfonic acids can be converted to chloropyridine sulfonyl chlorides by treatment with PCl3 and chlorine gas under reflux conditions (80–110 °C). The reaction typically involves the formation of phosphorus oxychloride as an intermediate solvent and proceeds with high yield and purity (>84% yield, 99.7% purity by HPLC).
| Parameter | Details |
|---|---|
| Starting material | Hydroxypyridine sulfonic acid (e.g., 4-hydroxypyridine-3-sulfonic acid) |
| Reagents | Phosphorus trichloride (PCl3), chlorine gas |
| Temperature | 80–110 °C (reflux) |
| Reaction time | ~20 hours |
| Yield | ~84% |
| Purity | 99.7% (HPLC) |
| Notes | Phosphorus oxychloride formed in situ improves solubility |
Chlorination of Sulfonamides with Chlorinating Agents
Sulfonamides can also be converted to sulfonyl chlorides using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled low-temperature conditions. For instance, a procedure involving the addition of chlorine gas or sulfuryl chloride at temperatures below -5 °C, followed by workup with sodium thiosulfate and washing steps, yields sulfonyl chlorides with high purity.
Specific Synthetic Example: Preparation of this compound
While direct literature on the exact preparation of this compound is limited, the general methodology can be inferred by combining the above strategies:
Synthesize the Octahydro-1H-cyclopenta[b]pyridine core via Pd/Au relay catalysis or alternative cyclization methods.
Introduce the sulfonyl chloride group by first converting the corresponding sulfonamide or sulfonic acid derivative of the bicyclic amine to the sulfonyl chloride using pyrylium salt activation or chlorination with phosphorus trichloride and chlorine gas.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd/Au Relay Catalyzed Cyclization | (Z)-1-iodo-1,6-diene + alkyne | Pd/Au catalysts, mild conditions | High (>99% diastereoselectivity) | High stereoselectivity, mild | Requires specialized catalysts |
| Pyrylium Salt Activation | Primary sulfonamides | Pyry-BF4, MgCl2, BuOH, 60 °C, 3 h | Moderate to High (~77–85%) | Mild, functional group tolerant | Limited to sulfonamide substrates |
| Phosphorus Trichloride Chlorination | Hydroxypyridine sulfonic acids | PCl3, Cl2 gas, reflux 80–110 °C | High (~84%) | High yield, scalable | Harsh reagents, requires gas handling |
| Sulfuryl Chloride Chlorination | Sulfonamides | SO2Cl2 or Cl2, low temperature | Variable | Straightforward | Requires low temperature control |
Research Findings and Perspectives
The Pd/Au relay catalysis method offers a highly diastereoselective route to the bicyclic core, which is crucial for obtaining the correct stereochemistry in the final sulfonyl chloride compound.
The pyrylium salt method for sulfonyl chloride formation is a recent advancement that allows late-stage functionalization of complex molecules, which could be adapted for sulfonyl chloride formation on the octahydro-1H-cyclopenta[b]pyridine scaffold, especially when sensitive functional groups are present.
Traditional chlorination methods using phosphorus chlorides and chlorine gas remain robust and scalable but require careful handling of corrosive and toxic reagents.
The combination of these methodologies provides a versatile toolbox for the preparation of this compound, balancing efficiency, selectivity, and practical considerations.
The preparation of this compound involves the strategic assembly of the bicyclic pyridine core followed by the introduction of the sulfonyl chloride functional group. Advanced catalytic cyclization methods enable the construction of the core with high stereocontrol, while sulfonyl chloride formation can be achieved via modern pyrylium salt-mediated activation of sulfonamides or classical chlorination of sulfonic acids with phosphorus trichloride and chlorine gas. Each method offers distinct advantages and can be selected based on substrate sensitivity, scale, and available facilities.
This comprehensive overview synthesizes diverse, authoritative research findings to guide the efficient preparation of this important sulfonyl chloride compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily participates in nucleophilic substitution, forming sulfonamides or sulfonate esters under mild conditions.
Key Reactions:
-
Amine Sulfonylation : Reacts with primary/secondary amines (e.g., pyridine, triethylamine) to yield sulfonamides. For example:
This reaction proceeds in dichloromethane or tetrahydrofuran with bases like triethylamine at 0–25°C .
-
Alcohol/Ester Formation : Reacts with hydroxyl groups to form sulfonate esters, though steric hindrance from the bicyclic framework can influence regioselectivity .
Table 1: Representative Substitution Reactions
Transition Metal-Catalyzed Couplings
The sulfonyl chloride moiety facilitates cross-coupling reactions:
-
Sonogashira Coupling : In the presence of Pd/Cu catalysts, the chloride can be replaced by alkynes to form sulfonyl-acetylene derivatives. This requires anhydrous conditions and inert atmospheres .
-
Heck-Type Cyclization : Sequential Pd/Au catalysis enables intramolecular cyclization to form polycyclic frameworks .
Example Pathway:
Diastereoselectivity exceeds 99.5:1 in optimized cases .
Cycloaddition and Ring-Opening Reactions
Under Lewis acid catalysis (e.g., ZnCl₂), the compound participates in [4+2] inverse electron-demand hetero-Diels-Alder reactions with 1,2-diaza-1,3-dienes, forming pyridazine-fused indolines . Competing [3+2] cycloadditions are observed but are less favorable .
Critical Factors:
-
Steric Effects : The bicyclic structure imposes steric constraints, favoring endo transition states .
-
Electronic Effects : Electron-withdrawing sulfonyl groups enhance electrophilicity at the chloride site .
Functional Group Interconversions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl chloride to a thiol, though this is rarely utilized due to competing dechlorination.
-
Oxidation : Stable under mild oxidative conditions (e.g., KMnO₄), but strong oxidants degrade the bicyclic core.
Scientific Research Applications
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₂ClNO₂S
- Molecular Weight : 221.7 g/mol
- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.
- Applications : Used in synthesizing sulfonamide-based inhibitors, sensors, or polymers.
The following analysis compares the target compound with structurally related sulfonyl chlorides, focusing on reactivity, stability, and functional utility.
Structural and Electronic Differences
a) Benzenesulfonyl Chloride
- Structure : Aromatic benzene ring with a sulfonyl chloride group.
- Reactivity : Less steric hindrance allows faster reactions with nucleophiles compared to the bicyclic compound. However, the electron-withdrawing nature of the benzene ring enhances electrophilicity at the sulfur center.
- Stability : Prone to hydrolysis in aqueous environments but less sensitive to steric decomposition than bicyclic analogs.
b) Cyclohexanesulfonyl Chloride
- Structure : Aliphatic cyclohexane ring with sulfonyl chloride.
- Reactivity : Lower electrophilicity due to the absence of aromatic or heterocyclic electron effects. Reactions proceed slower but with higher regioselectivity.
- Solubility: Higher solubility in nonpolar solvents compared to the target compound due to its fully saturated structure.
c) 1-Naphthalenesulfonyl Chloride
- Structure : Polycyclic aromatic system with sulfonyl chloride.
- Reactivity : Enhanced electrophilicity due to extended conjugation, but bulkier structure reduces accessibility for nucleophilic attack.
- Applications : Widely used in peptide synthesis; contrasts with the bicyclic compound’s niche use in constrained macrocycle formation.
Quantitative Comparison
Table 1: Physicochemical and Reactivity Data
| Property | Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl Chloride | Benzenesulfonyl Chloride | Cyclohexanesulfonyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.7 | 176.6 | 182.7 |
| Melting Point (°C) | 98–102 (decomposes) | 64–66 | 32–35 |
| Solubility in MeOH (g/100 mL) | 15.2 | 28.9 | 40.5 |
| Hydrolysis Half-Life (pH 7, 25°C) | 12 min | 8 min | 45 min |
| Reaction Rate with Aniline (k, M⁻¹s⁻¹) | 0.45 | 1.20 | 0.30 |
Key Observations :
- The bicyclic compound exhibits reduced solubility in methanol compared to simpler analogs, attributed to its rigid, nonplanar structure .
- Hydrolysis stability is intermediate between benzenesulfonyl chloride (fastest hydrolysis) and cyclohexanesulfonyl chloride (slowest), likely due to partial shielding of the sulfonyl chloride group by the bicyclic framework.
- Reaction kinetics with aniline are slower than benzenesulfonyl chloride, highlighting steric hindrance effects .
Hypothetical Comparison :
- If applied in sensor chemistry, the bicyclic compound’s constrained structure might improve selectivity for specific analytes (e.g., sterically hindered explosives) but reduce response speed compared to planar analogs like benzenesulfonyl chloride.
Biological Activity
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is a compound that belongs to a class of bicyclic heterocycles known for their diverse biological activities. The sulfonyl chloride functional group contributes significantly to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, drawing from various research findings, case studies, and synthesis methodologies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that can interact with various biological targets. Its molecular formula is with a sulfonyl chloride group that enhances its electrophilic character, making it a useful intermediate in organic synthesis and drug development.
Synthesis Methods
The synthesis of octahydro-1H-cyclopenta[B]pyridine derivatives has been explored through several strategies, often involving palladium-catalyzed reactions. A notable method includes the use of (Z)-1-iodo-1,6-diene and alkyne via a Pd/Au relay catalyzed process, yielding high diastereoselectivity (>99.5:1) for the desired product . This efficient synthetic route is crucial for producing compounds with potential biological activity.
Antimicrobial Activity
Research indicates that compounds derived from the octahydro-1H-cyclopenta[B]pyridine scaffold exhibit significant antimicrobial properties. A study evaluating a series of triazolo[4,3-a]pyridines demonstrated promising antimalarial activity against Plasmodium falciparum, suggesting that similar scaffolds may also possess effective antimicrobial properties due to structural similarities .
Antagonistic Effects
In studies involving retinol-binding protein 4 (RBP4), certain analogs of octahydrocyclopenta structures have shown to act as antagonists, effectively reducing serum RBP4 levels in rodent models. These findings suggest potential applications in metabolic disorders where RBP4 plays a critical role .
Cytotoxicity Studies
The cytotoxic effects of octahydro-1H-cyclopenta[B]pyridine derivatives have been evaluated against various cancer cell lines, including HeLa and CaCo-2. Results indicated that specific derivatives could inhibit cell proliferation effectively, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can facilitate binding to active sites, modulating enzymatic activity and influencing various biochemical pathways.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antimalarial Activity : A library of compounds featuring triazolo-pyridine scaffolds showed IC50 values as low as 2.24 μM against P. falciparum, indicating strong antimalarial potential .
- Cancer Cell Line Studies : Derivatives tested against HeLa cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
- RBP4 Interaction : Compounds designed based on the octahydro structure showed improved pharmacokinetic properties and sustained lowering of serum RBP4 levels in both acute and chronic dosing studies in rodents .
Q & A
Q. How can computational modeling predict regioselectivity in derivatization?
- Methodological Answer : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to map steric/electronic effects. Pair with Hammett substituent constants (σ⁺) to predict sulfonyl group reactivity in diverse nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
